Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-ethyl 3-hexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-ethyl 3-hexyl ester is a chemical compound known for its unique structure and properties. It is a light yellow to orange-red clear non-viscous liquid with an alcoholic odor . This compound is used in various industrial applications, particularly as a promoter in chemical reactions.
Vorbereitungsmethoden
The synthesis of thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-ethyl 3-hexyl ester involves the condensation of thioimidodicarbonic acid, 1-ethyl ester with a mixture of C6 alcohols . These alcohols are added in excess and remain as residual solvent at the end of the process. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-ethyl 3-hexyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-ethyl 3-hexyl ester has several scientific research applications. In chemistry, it is used as a reagent and promoter in various synthetic processes. In biology, it may be used in studies involving enzyme interactions and protein modifications. In medicine, its derivatives are explored for potential therapeutic applications. Industrially, it is used in the production of other chemicals and materials, serving as an intermediate in various manufacturing processes .
Wirkmechanismus
The mechanism of action of thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-ethyl 3-hexyl ester involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways, depending on the specific targets involved.
Vergleich Mit ähnlichen Verbindungen
Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-ethyl 3-hexyl ester can be compared with other similar compounds such as thioimidodicarbonic acid, 1-ethyl ester and thioimidodicarbonic acid, 1-hexyl ester. These compounds share similar structural features but differ in their specific functional groups and chain lengths. The uniqueness of this compound lies in its specific ester configuration, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
109202-58-6 |
---|---|
Molekularformel |
C10H19NO3S |
Molekulargewicht |
233.33 g/mol |
IUPAC-Name |
ethyl N-hexoxycarbothioylcarbamate |
InChI |
InChI=1S/C10H19NO3S/c1-3-5-6-7-8-14-10(15)11-9(12)13-4-2/h3-8H2,1-2H3,(H,11,12,15) |
InChI-Schlüssel |
VCBRWVPMRNZCFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=S)NC(=O)OCC |
Synonyme |
Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-ethyl 3-hexyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.